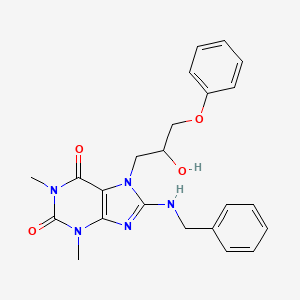

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC13310501

Molecular Formula: C23H25N5O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N5O4 |

|---|---|

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25) |

| Standard InChI Key | FFLUCQHJFUWYLV-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O |

Introduction

Chemical Characteristics and Structural Analysis

The compound features a purine core substituted at multiple positions, including a benzylamino group at C8, a 2-hydroxy-3-phenoxypropyl chain at N7, and methyl groups at N1 and N3. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 435.48 g/mol | |

| logP (Partition Coefficient) | 3.31 | |

| logSw (Water Solubility) | -3.30 to -3.39 | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 2 | |

| Polar Surface Area | 78.97 Ų |

The low water solubility (logSw ≈ -3.3) suggests limited bioavailability, necessitating formulation strategies for pharmaceutical use. The racemic stereochemistry further complicates its pharmacokinetic profile .

Synthesis and Derivation

The synthesis involves multi-step functionalization of xanthine scaffolds:

-

Alkylation: Introduction of the 2-hydroxy-3-phenoxypropyl moiety at N7 via nucleophilic substitution.

-

Amination: Attachment of the benzylamino group at C8 using benzylamine derivatives.

-

Methylation: N1 and N3 positions are methylated to enhance lipophilicity and receptor binding.

Critical challenges include optimizing reaction yields and managing stereochemical outcomes due to the racemic mixture . Comparative studies with related purine derivatives (e.g., 8-benzylaminoxanthines) highlight the importance of the phenoxypropyl chain in improving solubility and target specificity .

Biological Relevance and Mechanism of Action

As a xanthine derivative, this compound interacts with adenosine receptors (ARs), particularly A₂A AR, which regulates anti-inflammatory and neuroprotective pathways . Key findings include:

-

A₂A AR Affinity: Structural analogs demonstrate nanomolar binding affinities (e.g., Kᵢ ≈ 68–71 nM) .

-

Selectivity: The benzylamino and phenoxypropyl groups reduce off-target interactions with phosphodiesterases (PDEs) and monoamine oxidases (MAOs) .

-

Anti-Inflammatory Activity: In vivo models show suppression of cytokine release, suggesting utility in neurodegenerative diseases .

Challenges in Drug Development

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Low Solubility | Nanoemulsions, prodrugs | |

| Metabolic Instability | Cytochrome P450 inhibitors | |

| Racemic Mixture | Chiral resolution |

Comparative Analysis with Related Compounds

| Compound | Modifications | logP | A₂A AR Kᵢ (nM) |

|---|---|---|---|

| Target Compound | C8-benzylamino, N7-phenoxy | 3.31 | ~70 |

| 8-(4-Fluorobenzyl)xanthine | C8-4-fluorobenzyl | 3.02 | 85 |

| 7-(2-Hydroxypropyl)xanthine | N7-hydroxypropyl | 2.89 | 120 |

The phenoxypropyl chain enhances solubility compared to alkyl substituents, while the benzylamino group optimizes receptor affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume